molecular formula C18H22O2 B15172541 1-Benzyl-2-(4-methoxybutoxy)benzene CAS No. 920297-63-8

1-Benzyl-2-(4-methoxybutoxy)benzene

Cat. No.: B15172541
CAS No.: 920297-63-8
M. Wt: 270.4 g/mol
InChI Key: ZZJUHKIINBUHOG-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-methoxybutoxy)benzene is an organic compound characterized by its benzene ring structure substituted with a benzyl group and a 4-methoxybutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(4-methoxybutoxy)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting benzylbenzene is then subjected to further alkylation with 4-methoxybutyl chloride under similar conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(4-methoxybutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyl group to a methyl group, using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Nitro-substituted benzene derivatives.

Scientific Research Applications

1-Benzyl-2-(4-methoxybutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-methoxybutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzyl and methoxybutoxy groups can engage in various binding interactions, influencing the activity of target proteins and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-Benzyl-2-(4-methoxyphenoxy)benzene: Similar structure but with a phenoxy group instead of a butoxy group.

    1-Benzyl-2-(4-methoxyethoxy)benzene: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: 1-Benzyl-2-(4-methoxybutoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methoxybutoxy group provides unique steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

920297-63-8

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-benzyl-2-(4-methoxybutoxy)benzene

InChI

InChI=1S/C18H22O2/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3

InChI Key

ZZJUHKIINBUHOG-UHFFFAOYSA-N

Canonical SMILES

COCCCCOC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

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